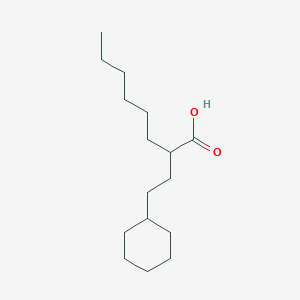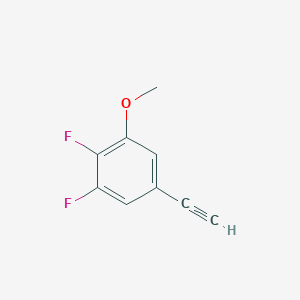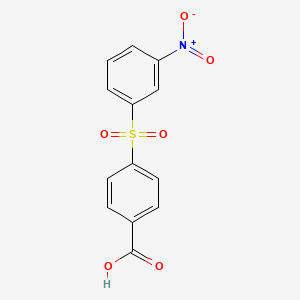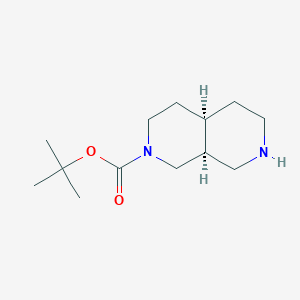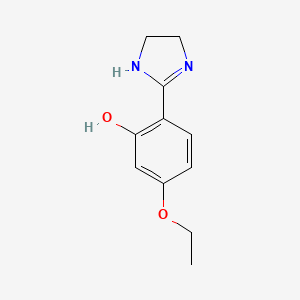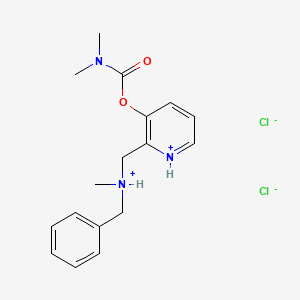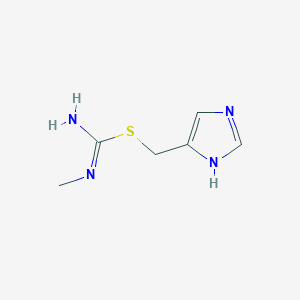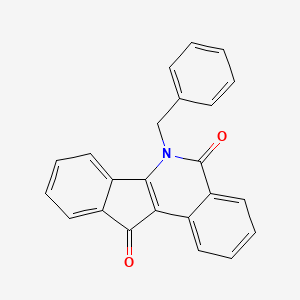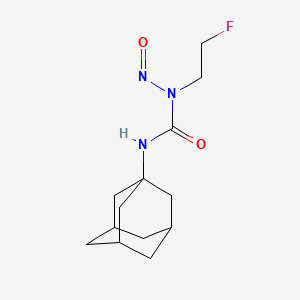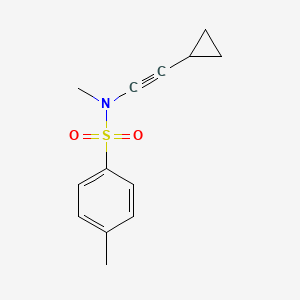
N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, an ethynyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropylacetylene with a suitable base, such as sodium amide, to form the cyclopropylethynyl anion.
Attachment to Benzenesulfonamide: The cyclopropylethynyl anion is then reacted with N,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Ethyl-substituted benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- N-(Cyclopropylmethyl)-N,4-dimethylbenzenesulfonamide
- N-(Cyclopropylethyl)-N,4-dimethylbenzenesulfonamide
- N-(Cyclopropylpropynyl)-N,4-dimethylbenzenesulfonamide
Comparison: N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to its analogs. The ethynyl group can participate in additional reactions, such as cycloadditions, which are not possible with the methyl or ethyl analogs. This makes the compound more versatile in synthetic applications and potentially more effective in biological contexts.
Propriétés
Formule moléculaire |
C13H15NO2S |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
N-(2-cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-11-3-7-13(8-4-11)17(15,16)14(2)10-9-12-5-6-12/h3-4,7-8,12H,5-6H2,1-2H3 |
Clé InChI |
XIJTXANRKUEONW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



